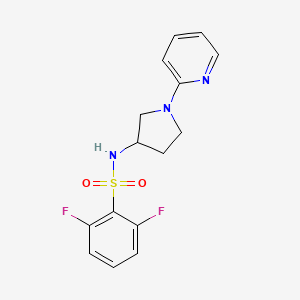

2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2N3O2S/c16-12-4-3-5-13(17)15(12)23(21,22)19-11-7-9-20(10-11)14-6-1-2-8-18-14/h1-6,8,11,19H,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAIAVPXELUFJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=C(C=CC=C2F)F)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

Esterification: Nicotinic acid is esterified to yield the corresponding ester.

Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.

Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate the desired intermediate.

Final Reaction: The intermediate is then reacted with sodium and ammonium chloride in ethanol solution to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrrolidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and mCPBA.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

Fluorinated aromatic compounds: These compounds have fluorine atoms on aromatic rings, contributing to their unique chemical properties.

Uniqueness

2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is unique due to the combination of fluorinated aromatic rings and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2,6-Difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a difluorobenzenesulfonamide core and a pyrrolidine moiety linked to a pyridine ring . The fluorination enhances the compound's lipophilicity and biological potency.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

- Receptor Binding : It can bind to receptors affecting cellular signaling pathways, potentially leading to altered cell proliferation or apoptosis.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. A study highlighted a related sulfonamide's ability to inhibit viral replication in vitro by disrupting viral entry mechanisms.

Anticancer Properties

The compound shows promise as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.45 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.30 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens. In vitro studies showed moderate antibacterial activity against:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 μg/mL |

| Escherichia coli | 200 μg/mL |

| Candida albicans (Fungi) | 300 μg/mL |

These results indicate potential applications in treating bacterial and fungal infections.

Case Studies

- Anticancer Study : A recent study evaluated the effects of the compound on human breast adenocarcinoma cells (MCF-7). The results showed that treatment led to a significant decrease in cell viability and increased markers of apoptosis.

- Antiviral Research : Another investigation focused on the antiviral activity of related sulfonamides against influenza virus strains, demonstrating a reduction in viral load in treated cells compared to controls.

Comparative Analysis with Similar Compounds

When compared to other pyrrolidine derivatives and fluorinated aromatic compounds, this compound exhibits unique properties due to its specific structural features. For example:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| Compound A (Pyrrolidine Derivative) | Moderate Anticancer | 20.00 |

| Compound B (Fluorinated Aromatic) | Antibacterial Only | Not reported |

| This compound | Antiviral & Anticancer | 10.30 - 15.63 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.